BenchChemオンラインストアへようこそ!

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Immunopharmacology T-cell signaling mechanism of action

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) is a bicyclic benzimidazole derivative featuring a fused tetrahydroindazole ring system. Unlike classical benzimidazole-based proton pump inhibitors (PPIs), BMT-1 inhibits H+/K+-ATPase activity in T lymphocytes and multiple myeloma (MM) cells, leading to intracellular acidification and subsequent cell cycle arrest or apoptosis.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
Cat. No. B4624502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16)
InChIKeyPEAVCVNITMWRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1): A Dual-Function Benzimidazole-Indazole Hybrid for Immunomodulation and Oncology Research


2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) is a bicyclic benzimidazole derivative featuring a fused tetrahydroindazole ring system [1]. Unlike classical benzimidazole-based proton pump inhibitors (PPIs), BMT-1 inhibits H+/K+-ATPase activity in T lymphocytes and multiple myeloma (MM) cells, leading to intracellular acidification and subsequent cell cycle arrest or apoptosis [2][3]. This compound serves as a mechanistic probe for studying the role of proton pumps in immune cell proliferation and cancer cell survival.

Why BMT-1 Cannot Be Substituted by Generic Benzimidazole or Tetrahydroindazole Analogs


The unique fusion of a benzimidazole moiety with a 4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold in BMT-1 is critical for its biological activity [1]. While benzimidazole-based PPIs like omeprazole and pantoprazole selectively inhibit gastric H+/K+-ATPase, they show poor immunomodulatory activity and do not induce apoptosis in MM cells at comparable concentrations [2]. Conversely, the benzothiazole analog BD750, despite sharing an identical tetrahydroindazole core, acts via JAK3/STAT5 inhibition rather than proton pump blockade . Even the structurally similar indazole-benzimidazole hybrid CHEMBL383990, which lacks tetrahydro saturation, exhibits a kinase-inhibition profile (CHK1, PKCζ) distinct from BMT-1's mechanism [3]. These mechanistic divergences mean that BMT-1 occupies a unique pharmacological niche that cannot be replicated by simple scaffold substitution.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1)


Mechanism of Action: H+/K+-ATPase Inhibition vs. JAK3/STAT5 Inhibition for BMT-1 and BD750

BMT-1 inhibits T cell proliferation by targeting H+/K+-ATPase, not the JAK3/STAT5 pathway. In anti-CD3/CD28-stimulated human T cells, BMT-1 at 2.5 µM arrested cell cycle progression from G1 to S phase without affecting CD25 expression or IL-2 production [1]. In contrast, the structural analog BD750 (benzothiazole-containing tetrahydroindazole) inhibits IL-2-induced, JAK3/STAT5-dependent T cell proliferation with IC50 values of 1.5 µM (mouse) and 1.1 µM (human) . This mechanistic divergence is critical: BMT-1 preserves IL-2/CD25 signaling integrity while inhibiting proliferation, whereas BD750 blocks the IL-2 signaling axis directly.

Immunopharmacology T-cell signaling mechanism of action

Anti-Myeloma Potency of BMT-1 vs. Classical Proton Pump Inhibitors

BMT-1 demonstrates dose-dependent anti-proliferative activity against a panel of multiple myeloma (MM) cell lines. Using the CCK-8 assay, BMT-1 inhibited the growth of U266, RPMI-8226, MM.1S, and MM.1R cells with IC50 values ranging from 889 to 1476 nM [1]. At 4 µM, BMT-1 induced 17.5% and 19.3% apoptosis in MM.1S and MM.1R cells respectively, vs. 4.6% and 5.1% in vehicle controls [1]. Classical benzimidazole-based PPIs (omeprazole, pantoprazole) are primarily gastric H+/K+-ATPase inhibitors with no reported IC50 values for MM cell killing at sub-micromolar or low micromolar concentrations [2]. BMT-1's low toxicity to normal PBMCs at concentrations up to 10 µM further differentiates it from cytotoxic chemotherapeutics [1].

Oncology multiple myeloma H+/K+-ATPase

Structural Differentiation: Tetrahydroindazole Saturation Influences Target Selectivity Profile

The partially saturated 4,5,6,7-tetrahydro-2H-indazole ring in BMT-1 is a key structural differentiator from the fully aromatic indazole-benzimidazole hybrid CHEMBL383990. BMT-1 functions as an H+/K+-ATPase inhibitor with no reported kinase activity [1][2]. In contrast, CHEMBL383990 acts as a kinase inhibitor with IC50 values of 744 nM against CHK1 (ATP 1 mM, pH 7.5, 2°C) and 2.26 nM against PKCζ (pH 7.5, 23°C) [3]. The tetrahydro saturation in BMT-1 likely imposes conformational constraints that disfavor ATP-binding site occupancy, redirecting its activity toward proton-pump targets.

Medicinal chemistry kinase selectivity structure-activity relationship

Differential Impact on Intracellular pH: BMT-1 vs. Lansoprazole in Myeloma Cells

Both BMT-1 and the gastric PPI lansoprazole inhibited H+/K+-ATPase activity in MM cell homogenates [1]. However, in intact MM.1S and MM.1R cells, BMT-1 treatment resulted in a marked decrease in intracellular pH (pHi) as measured by a lower FL1/FL2 ratio using the BCECF fluorescence method, whereas the magnitude of acidification induced by lansoprazole was notably smaller [1]. This suggests that BMT-1 possesses superior cellular accessibility or retention within myeloma cells relative to conventional PPIs, leading to more effective proton pump blockade in a cancer-relevant context.

Intracellular pH apoptosis proton pump inhibitor comparison

Lymphocyte Safety Window: BMT-1 Toxicity Profile Compared to Standard-of-Care Agents

In a direct comparison using human PBMCs, BMT-1 exhibited non-significant lymphotoxicity at concentrations up to 10 µM after 24-hour incubation [1]. This concentration exceeds the IC50 range for anti-myeloma activity (0.89–1.48 µM) by approximately 7- to 11-fold, indicating a favorable therapeutic window. In contrast, the immunosuppressive agent cyclosporine A (CsA) and the proteasome inhibitor bortezomib (BOR) exhibit lymphocyte toxicity at concentrations overlapping their therapeutic ranges [2][3]. While these are indirect comparisons, BMT-1's low toxicity to normal lymphocytes is a distinguishing feature relative to many immunomodulatory and anti-cancer agents.

Toxicology immunosuppression safety margin

Recommended Application Scenarios for 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) in Research and Drug Discovery


Studying H+/K+-ATPase as an Immunomodulatory Target in T Cell Biology

BMT-1 is the preferred chemical probe for investigating the role of non-gastric H+/K+-ATPase in T cell proliferation. Unlike JAK3/STAT5 inhibitors (e.g., BD750), BMT-1 arrests T cell cycle progression at G0/G1 without suppressing IL-2 production or CD25 expression, allowing researchers to isolate proton-pump-dependent mechanisms from cytokine signaling pathways [1]. The compound's demonstrated activity in CFSE proliferation assays at 2.5 µM provides a validated experimental concentration for immunological studies [1].

Evaluating Proton Pump Inhibition as a Therapeutic Strategy in Multiple Myeloma

BMT-1 is uniquely suited as a lead-like compound for target validation studies in multiple myeloma. With IC50 values of 889–1476 nM across four MM cell lines and direct evidence of mitochondrial-mediated apoptosis via H+/K+-ATPase inhibition, BMT-1 outperforms classical gastric PPIs (omeprazole, lansoprazole) in intracellular acidification and cancer cell killing [2]. The documented head-to-head comparison with lansoprazole confirms BMT-1's superior intracellular pH modulation in myeloma cells, making it the compound of choice for pHi-centric oncology research [2].

Differentiating Benzimidazole Scaffold Pharmacology in Kinase vs. ATPase Screening Panels

For medicinal chemistry groups building focused libraries of benzimidazole-indazole hybrids, BMT-1 and its unsaturated analog CHEMBL383990 serve as orthogonal controls. CHEMBL383990 inhibits CHK1 (IC50 744 nM) and PKCζ (IC50 2.26 nM) [3], while BMT-1 shows no detectable kinase activity and instead targets H+/K+-ATPase. Including both compounds in screening cascades enables rapid discrimination between ATP-competitive kinase inhibition and proton-pump modulation, deconvoluting mechanism-of-action for novel analogs in hit-to-lead programs.

Immunotoxicity Profiling of Chemical Probes

BMT-1's established low toxicity toward resting human PBMCs at concentrations up to 10 µM (approximately 7- to 11-fold above anti-myeloma IC50) positions it as a benchmark compound for assessing lymphocyte safety margins in immunomodulatory and oncology drug discovery [2][4]. Investigators can use BMT-1 as a reference standard when evaluating the immunotoxicity profiles of novel H+/K+-ATPase inhibitors or structurally related benzimidazole derivatives.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.